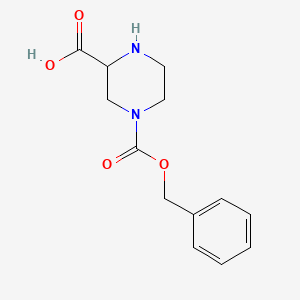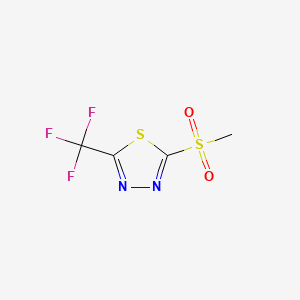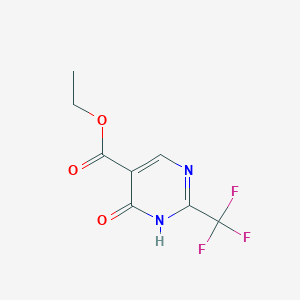![molecular formula C10H12N4S B1309880 Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine CAS No. 35314-18-2](/img/structure/B1309880.png)
Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine, is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazoles and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The papers provided discuss various thiadiazole derivatives, their synthesis, molecular structures, and properties, which can be related to the compound .
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves the formation of the thiadiazole ring and subsequent functionalization. For instance, the synthesis of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, a related compound, was reported with details on its crystallographic symmetry and supercooling behavior . Another study describes the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often characterized using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of N-allyl derivatives of thiadiazole amines was studied using NMR spectroscopy and X-ray diffraction, revealing the existence of compounds in the egzo-amino tautomeric form in both solution and solid state . Similarly, the monometallic complexes of phenyl-thiadiazole amines were investigated, showing distorted octahedral geometry and the importance of π-π and C-H∙∙∙π interactions in forming supramolecular architectures .
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions, often forming complexes with metals or undergoing tautomeric shifts. The papers discuss the complexation behavior of thiadiazole amines with metals such as zinc and cobalt, which can significantly alter their properties . Tautomerism is another important chemical behavior of these compounds, as demonstrated by the tautomeric interconversions observed in the NMR spectra of allyl-thiadiazole amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure and the presence of functional groups. The phase behavior, fluorescent properties, and photoluminescence of a pyrazol-amine ligand and its ZnCl2 complex were studied, showing increased emission intensity and a bathochromic shift in the solid state . The antimicrobial activity of various thiadiazole derivatives was also assessed, indicating the potential for these compounds to act as bioactive agents .
Applications De Recherche Scientifique
Synthesis and Characterization
A number of studies have focused on the synthesis and characterization of this compound and its derivatives. For instance, El‐Sayed et al. (2008) synthesized a series of N- and S-substituted 1,3,4-oxadiazole derivatives, exploring the structural elucidation through spectral and analytical data, including IR, Mass, and 1H NMR spectra (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Catalytic Activity
Şerbetçi (2013) investigated the novel ruthenium(II) complexes containing 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine ligands, which were employed as catalysts for the transfer hydrogenation of acetophenone, showcasing their semiconducting behavior and potential applications in catalysis (Şerbetçi, 2013).
Anticancer Evaluation
The anticancer activity of derivatives was examined by Abdo and Kamel (2015), who synthesized and evaluated a series of derivatives for their in vitro anticancer activity against multiple human cancer cell lines, identifying several compounds with significant cytotoxicity (Abdo & Kamel, 2015).
Structural Studies
Dani et al. (2013) conducted syntheses, spectral, X-ray, and DFT studies on thiadiazol-2-amine derivatives, providing insights into their molecular structures and stability through a combination of experimental and computational methods (Dani et al., 2013).
Antimicrobial and Surface Activities
El-Sayed et al. (2015) explored the synthesis of polyfunctionally substituted heterocyclic compounds derived from thiadiazol-2-amine, evaluating their antimicrobial and surface activities. This research demonstrates the compound's potential in developing nonionic surface active agents with antimicrobial properties (El-Sayed, Shaldom, & Al Mazrouee, 2015).
Orientations Futures
The future directions for research on Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine could involve further exploration of its potential anticancer activity, as well as its potential as a lipoxygenase inhibitor . Additionally, further studies could explore the influence of different substituents on the compound’s activity .
Propriétés
IUPAC Name |
N-propyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-5-12-10-14-13-9(15-10)8-4-3-6-11-7-8/h3-4,6-7H,2,5H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNBPNRQMRYMOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NN=C(S1)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



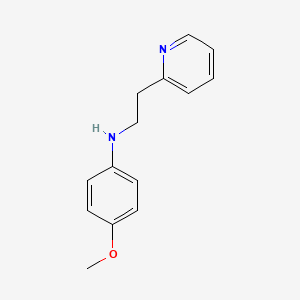

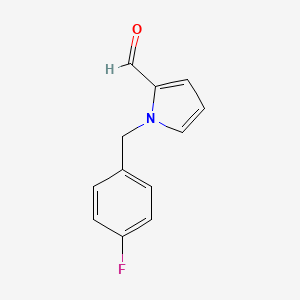

![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)
![5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309822.png)
![4-[2-(5-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine](/img/structure/B1309824.png)

